6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2089333-95-7
VCID: VC17425788
InChI: InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14)
SMILES:
Molecular Formula: C8H5F3N4
Molecular Weight: 214.15 g/mol

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

CAS No.: 2089333-95-7

Cat. No.: VC17425788

Molecular Formula: C8H5F3N4

Molecular Weight: 214.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine - 2089333-95-7

Specification

CAS No. 2089333-95-7
Molecular Formula C8H5F3N4
Molecular Weight 214.15 g/mol
IUPAC Name 6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14)
Standard InChI Key MUUHIQPZJBPEJC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1N=CN=C2N)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. The 19F^{19}\text{F} NMR spectrum typically shows a singlet for the -CF₃ group at ~-60 ppm, while the 1H^{1}\text{H} NMR spectrum reveals aromatic protons between δ 7.5–9.0 ppm . IR stretching frequencies for the amino group appear near 3400 cm⁻¹, and C-F vibrations are observed at 1100–1200 cm⁻¹.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis often begins with cyclization of precursors such as 3-cyano-4-trifluoromethylpyridines. For example, Narsaiah et al. demonstrated a rearrangement pathway using 2(1H)-pyridones and potassium carbonate in dimethylformamide (DMF) at 110–120°C .

Key Reaction Steps

  • Cyclization: Formation of the pyrido[3,2-d]pyrimidine core via acid-catalyzed intramolecular cyclization.

  • Functionalization: Introduction of the amino group via nucleophilic substitution or reduction of nitro intermediates .

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. Vachala et al. achieved 71–96% yields of analogous pyrido-furo-pyrimidines using microwave irradiation (300 W, 4–11 min) . Continuous flow reactors enhance scalability and purity by optimizing temperature and solvent gradients.

Comparative Synthesis Table

MethodConditionsYield (%)TimeReference
Conventional CyclizationDMF, 110°C, K₂CO₃68–962–8 h
Microwave-Assisted300 W, DMF71–964–11 min
Continuous FlowDMSO, 80°C, residence 30 min85–92<1 h

Physicochemical Properties

Thermodynamic Parameters

Experimental data for analogous compounds (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) reveal a density of 1.5 g/cm³, boiling point of 231.9°C, and molecular weight of 163.101 g/mol . The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), favoring membrane permeability .

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with the -CF₃ group resisting hydrolysis under physiological conditions .

Biological Activity and Applications

Medicinal Chemistry

Pyrido[3,2-d]pyrimidin-4-amine derivatives inhibit kinases (e.g., EGFR, VEGFR) and acetylcholinesterase (AChE). U7 and U8 (structurally related compounds) show AChE inhibition (0.184–0.215 U/mg prot) comparable to flufenerim, a commercial insecticide .

Mechanism of Action

  • Kinase Inhibition: The planar heterocycle binds to ATP pockets, disrupting phosphorylation cascades.

  • AChE Interaction: Docking studies reveal hydrogen bonding with Ser203 and π-π stacking with Trp86 residues .

Recent Advances and Research Directions

Structure-Activity Relationship (SAR) Studies

  • Electron-Withdrawing Groups: -CF₃ enhances metabolic stability and target affinity .

  • Amino Group Modifications: Alkylation or acylation modulates solubility and bioavailability .

Computational Design

Density functional theory (DFT) optimizes charge distribution and frontier molecular orbitals. Docking simulations predict binding modes for novel derivatives, guiding synthetic prioritization .

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